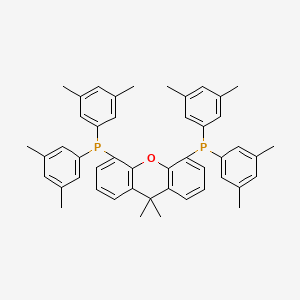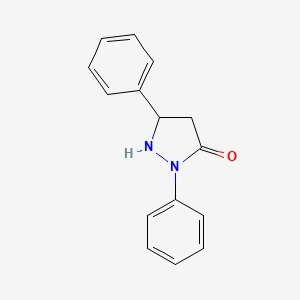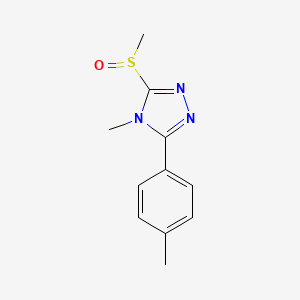
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is a complex organic compound that belongs to the class of aryl-phosphine ligands. These ligands are often used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of a gold complex with the ligand in tetrahydrofuran (THF) under an argon atmosphere. The mixture is stirred for 8 hours, followed by evaporation under vacuum and chromatography on silica gel using a mixture of chloroform and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as THF and chloroform. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce different phosphine derivatives.
Applications De Recherche Scientifique
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in catalysis for various industrial chemical processes.
Mécanisme D'action
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Bis(diphenylphosphino)methane: A bidentate ligand with applications in catalysis.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in stabilizing certain metal complexes and facilitating specific catalytic reactions .
Propriétés
Formule moléculaire |
C47H48OP2 |
|---|---|
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
[5-bis(3,5-dimethylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C47H48OP2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41-45(43)48-46-42(47(41,9)10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 |
Clé InChI |
QSZAPODIGLZMSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)
![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)

![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)





![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
